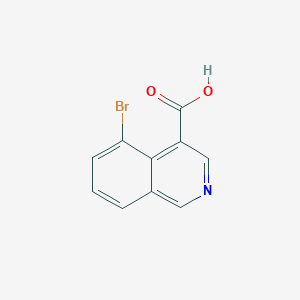

5-Bromoisoquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC14287238

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrNO2 |

|---|---|

| Molecular Weight | 252.06 g/mol |

| IUPAC Name | 5-bromoisoquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,(H,13,14) |

| Standard InChI Key | DBGOYDSTRKALAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CN=CC(=C2C(=C1)Br)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Bromoisoquinoline-4-carboxylic acid belongs to the isoquinoline family, characterized by a fused benzene-pyridine ring system. The bromine atom at position 5 and the carboxylic acid group at position 4 introduce steric and electronic effects that influence reactivity and intermolecular interactions . Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| IUPAC Name | 5-Bromoisoquinoline-4-carboxylic acid |

| Predicted Density | 1.564–1.612 g/cm³ |

| Solubility | Moderate in polar aprotic solvents |

The carboxylic acid group enhances polarity, enabling hydrogen bonding and metal coordination, while bromine contributes to halogen bonding and electrophilic substitution resistance .

Spectroscopic Characterization

-

NMR: The ¹H NMR spectrum would exhibit deshielded aromatic protons near the electron-withdrawing bromine and carboxylic acid groups. For example, H-3 and H-1 protons resonate at δ 8.5–9.0 ppm due to anisotropic effects .

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid functionality.

Synthesis and Functionalization

Regioselective Bromination

The synthesis of 5-bromoisoquinoline derivatives typically involves electrophilic aromatic substitution (EAS) under acidic conditions. For 5-bromoisoquinoline-4-carboxylic acid, a plausible route includes:

-

Carboxylation: Introduce the carboxylic acid group at position 4 via directed ortho-metalation or Friedel-Crafts acylation .

-

Bromination: Treat the intermediate with N-bromosuccinimide (NBS) in concentrated H₂SO₄ at –25°C to achieve regioselective bromination at position 5 .

This method yields ~72% purity, requiring sublimation or chromatography for further refinement .

Derivative Synthesis

The carboxylic acid moiety enables diverse derivatization:

-

Amides: React with amines using coupling agents (e.g., EDCl/HOBt) to produce bioactive analogs.

-

Metal Complexes: Coordinate with transition metals (e.g., Cu, Pd) for catalytic or material applications .

Material Science Applications

Coordination Polymers

The carboxylic acid group facilitates the formation of metal-organic frameworks (MOFs) with Cu(I) or Pd(II), useful in gas storage or heterogeneous catalysis .

Optoelectronic Materials

Bromine’s heavy atom effect enhances spin-orbit coupling, making 5-bromoisoquinoline derivatives candidates for organic light-emitting diodes (OLEDs) .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (50–72%) and require harsh conditions. Advances in transition-metal catalysis (e.g., CuI-mediated Ullmann coupling) could improve efficiency .

Biological Screening

In vitro and in vivo studies are needed to validate the hypothesized SIRT3 inhibition and neuroprotective effects. Computational docking studies predict favorable binding to SIRT3’s hydrophobic pocket .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume